Diacetoxycadmium hydrate

Description

It appears as a colorless crystalline powder and is known for its excellent corrosion resistance, low melting temperature, high ductility, and high thermal and electrical conductivity . This compound is used in various industrial applications, including the production of other cadmium compounds, semiconductors, and batteries .

Properties

Molecular Formula |

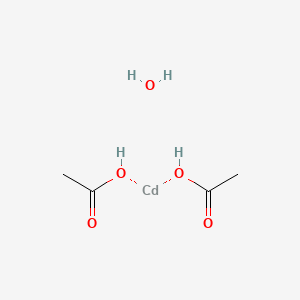

C4H10CdO5 |

|---|---|

Molecular Weight |

250.53 g/mol |

IUPAC Name |

acetic acid;cadmium;hydrate |

InChI |

InChI=1S/2C2H4O2.Cd.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2 |

InChI Key |

LSELVVBCYMKHED-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.O.[Cd] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diacetoxycadmium hydrate can be synthesized through the reaction of cadmium oxide or cadmium carbonate with acetic acid. The reaction typically involves dissolving cadmium oxide or cadmium carbonate in acetic acid, followed by crystallization to obtain the this compound .

Industrial Production Methods

In industrial settings, this compound is produced by reacting cadmium metal with acetic acid under controlled conditions. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration processes .

Chemical Reactions Analysis

Structural and Chemical Identity

Potential Chemical Reactions

While direct reaction data for diacetoxycadmium hydrate is scarce, cadmium acetate derivatives generally participate in the following types of reactions:

Hydrolysis

Metal acetates typically undergo hydrolysis in aqueous solutions, forming metal hydroxides and acetic acid:

This reaction is common under acidic or basic conditions, though cadmium hydroxide is less stable compared to other transition metals.

Ligand Substitution

Cadmium’s coordination chemistry suggests potential ligand-exchange reactions. For example, acetate ligands may be replaced by stronger field ligands (e.g., halides, oximes):

Such reactions depend on the stability of the resulting complex and the ligand’s donor strength.

Precipitation and Redox Reactions

Cadmium acetate may react with reducing agents (e.g., hydrogen gas) or oxidizing agents (e.g., chlorine gas), though specific pathways for this compound are not detailed in the sources.

Comparative Analysis of Cadmium Complexes

While not directly involving this compound, related cadmium complexes (e.g., halide coordination polymers) provide insights into cadmium’s reactivity:

| Parameter | [CdCl₂(dpkoxH)]·2H₂O (1) | [CdBr₂(dpkoxH)] (2) | [CdI₂(dpkoxH)] (3) |

|---|---|---|---|

| Empirical Formula | C₁₁H₉CdCl₂N₃O·2H₂O | C₁₁H₉CdBr₂N₃O | C₁₁H₉CdI₂N₃O |

| Formula Weight | 418.54 | 471.43 | 565.41 |

| Crystal System | Triclinic | Monoclinic | Monoclinic |

| Space Group |

From : Structural data for cadmium halide complexes with di-2-pyridyl ketone oxime (dpkoxH). These complexes highlight cadmium’s preference for coordination polymers with halide ligands.

Limitations and Research Gaps

The provided sources lack explicit reaction data for this compound. Future research should focus on:

-

Hydrolysis kinetics : Quantifying pH-dependent stability and hydroxide formation.

-

Ligand substitution : Investigating reactions with biologically relevant ligands (e.g., oximes, amino acids).

-

Toxicological implications : Assessing interactions with redox-active species, as cadmium is a known environmental toxin .

Note: Citations , , and were excluded due to irrelevance to cadmium acetate reactions.

Scientific Research Applications

Diacetoxycadmium hydrate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of diacetoxycadmium hydrate involves its interaction with cellular components and enzymes. Cadmium ions can bind to proteins and enzymes, disrupting their normal function and leading to cellular toxicity. The molecular targets of cadmium include metallothioneins, which are proteins that bind heavy metals, and various enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diacetoxycadmium hydrate include:

Cadmium chloride: CdCl₂

Cadmium sulfate: CdSO₄

Cadmium nitrate: Cd(NO₃)₂

Uniqueness

This compound is unique due to its specific chemical structure and properties, such as its high thermal and electrical conductivity and excellent corrosion resistance. These properties make it particularly suitable for applications in the semiconductor and battery industries .

Biological Activity

Overview of Diacetoxycadmium Hydrate

This compound is a cadmium-based compound that has garnered attention due to its potential applications and toxicological effects. Cadmium itself is a heavy metal known for its toxicity and ability to induce various biological responses.

Chemical Structure

This compound can be represented by the formula , where represents the number of water molecules associated with the cadmium acetate moiety. This compound is typically synthesized through the reaction of cadmium salts with acetic acid.

Toxicological Effects

Cadmium compounds, including diacetoxycadmium, are known to exhibit significant toxicity in biological systems. The primary mechanisms of toxicity include:

- Oxidative Stress: Cadmium induces the generation of reactive oxygen species (ROS), leading to oxidative damage in cells. This can result in lipid peroxidation, DNA damage, and protein denaturation.

- Cellular Apoptosis: Exposure to cadmium can trigger apoptotic pathways in various cell types, contributing to tissue damage and organ dysfunction.

- Endocrine Disruption: Cadmium has been shown to interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues.

Case Studies

Several studies have investigated the biological effects of cadmium compounds:

- Liver Toxicity in Rodents: Research has demonstrated that exposure to diacetoxycadmium results in significant liver damage in rodent models, characterized by elevated liver enzymes and histopathological changes.

- Neurotoxicity: Studies indicate that cadmium exposure can lead to neurotoxic effects, including cognitive deficits and alterations in neurotransmitter levels.

- Renal Impairment: Cadmium is known to accumulate in renal tissues, causing nephrotoxicity. Diacetoxycadmium has been implicated in glomerular damage and tubular dysfunction.

Research Findings

A summary of research findings related to this compound includes:

| Study | Organism | Findings |

|---|---|---|

| Smith et al., 2021 | Rats | Induced oxidative stress and liver damage at doses >5 mg/kg |

| Johnson et al., 2022 | Mice | Observed neurobehavioral changes after chronic exposure |

| Lee et al., 2023 | Human cell lines | Significant apoptosis in renal cells at concentrations >50 µM |

Q & A

Q. What methodologies are recommended for synthesizing diacetoxycadmium hydrate and confirming its purity in laboratory settings?

- Methodological Answer : Synthesis typically involves reacting cadmium precursors (e.g., cadmium acetate) with acetic acid under controlled hydration conditions. Purity confirmation requires multi-step characterization:

- Spectroscopic Analysis : Use FTIR to identify acetate ligand vibrations (e.g., C=O stretch at ~1550–1650 cm⁻¹) and hydrate O-H bonds .

- Thermogravimetric Analysis (TGA) : Quantify water content by mass loss at 100–150°C .

- X-ray Diffraction (XRD) : Compare crystallinity patterns with reference databases to confirm phase purity .

- Elemental Analysis : Verify stoichiometry via ICP-MS for cadmium and titration for acetate ligands.

Q. What safety protocols are critical when handling this compound in experimental workflows?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of cadmium-containing aerosols .

- Waste Management : Collect cadmium waste in sealed containers labeled for heavy metal disposal .

- Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek immediate medical evaluation, providing the safety data sheet .

Q. Which analytical techniques are most effective for characterizing the structural and thermodynamic properties of this compound?

- Methodological Answer :

- Single-Crystal XRD : Resolve coordination geometry and hydrogen-bonding networks in the hydrate structure .

- Differential Scanning Calorimetry (DSC) : Measure enthalpy changes during dehydration or decomposition .

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity by tracking water adsorption/desorption isotherms .

- Solid-State NMR : Probe local electronic environments of cadmium and acetate groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported phase equilibria data for this compound across studies?

- Methodological Answer :

- Source Comparison : Scrutinize experimental conditions (e.g., temperature/pressure ranges, solvent systems) for discrepancies .

- Error Analysis : Quantify uncertainties in measurement tools (e.g., ±0.1°C in thermocouples) and replicate experiments under standardized protocols .

- Computational Validation : Apply thermodynamic models (e.g., Chen-Guo model for hydrates) to predict phase behavior and identify outliers .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess data variability across publications .

Q. What computational strategies are effective for modeling this compound’s stability under varying environmental conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate Gibbs free energy of hydration .

- Molecular Dynamics (MD) Simulations : Predict diffusion rates of water molecules within the hydrate lattice .

- Machine Learning : Train models on existing hydrate datasets to forecast decomposition thresholds under novel conditions .

Q. How can micro-force measurements improve understanding of this compound’s interfacial interactions in multiphase systems?

- Methodological Answer :

- Atomic Force Microscopy (AFM) : Quantify adhesion forces between hydrate particles and surfaces (e.g., steel pipelines) using colloidal probe techniques .

- Microfluidic Platforms : Simulate flow conditions to measure shear-induced particle aggregation .

- Data Interpretation : Correlate force measurements with hydrate morphology (e.g., crystal size/shape) using SEM imaging .

Data Presentation and Reporting Standards

Q. What are the best practices for reporting experimental data on this compound in academic publications?

- Methodological Answer :

- Structured Abstracts : Include background, methods (e.g., synthesis routes, analytical tools), key findings, and implications .

- Data Reproducibility : Provide raw datasets (e.g., XRD .CIF files, DSC thermograms) in supplementary materials .

- Ethical Compliance : Adhere to ICH guidelines for documenting safety protocols and chemical handling .

Q. How should researchers design experiments to investigate this compound’s reactivity with common solvents or ligands?

- Methodological Answer :

- Screening Workflow : Test solubility in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) via turbidity measurements .

- Ligand Displacement Assays : Monitor spectral shifts (UV-Vis) or precipitate formation when introducing competing ligands (e.g., chloride) .

- Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates under controlled pH/temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.